(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate
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Overview
Description
“trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2059966-80-0 . It has a molecular weight of 341.25 . It is also known by its IUPAC name, tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The compound is stored at room temperature .Scientific Research Applications
Enantioselective Synthesis
Enantioselective nitrile anion cyclization has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This approach was demonstrated in the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid with high yield and enantiomeric excess. The process involves catalytic asymmetric reduction, t-butylamine displacement, conjugate addition of secondary amine to acrylonitrile, and a nitrile anion 5-exo-tet cyclization which forms the pyrrolidine ring. This method exhibits high efficiency and purity in the final product, indicating its potential for synthesizing complex organic molecules, including those related to trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate (Chung et al., 2005).
Conformational Analysis
The conformation of the pyrrolidine ring in proline and its derivatives, such as trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate, is significantly influenced by substituents. Sterically demanding tert-butyl groups introduced at specific positions can result in different puckering effects on the pyrrolidine ring. This aspect is crucial for understanding the structure-activity relationship and optimizing the biological activity of related compounds (Koskinen et al., 2005).
Potential Antithrombin Activity
Enantiomerically pure pyrrolidine derivatives, which are structurally related to trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate, have been synthesized with potential antithrombin activity. The synthesis process achieved high enantiomeric excess, and the resulting compounds were subjected to comprehensive molecular docking studies, indicating their potential as thrombin inhibitors (Ayan et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOGHBMEBEJGF-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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